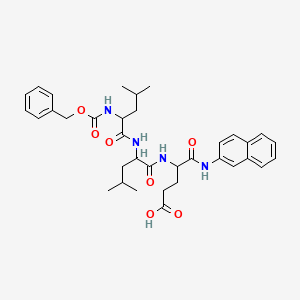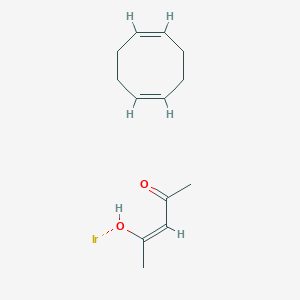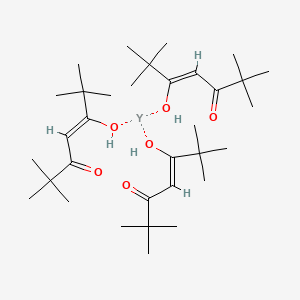
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Yttrium is a rare earth metal, and its compounds find applications in various fields due to their unique properties.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium: , also known as Y(TMHD)₃, consists of yttrium (Y) coordinated with three molecules of 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD). The TMHD ligands are chelating agents, forming a stable complex with yttrium.
Preparation Methods
Synthetic Routes: Y(TMHD)₃ can be synthesized by reacting yttrium nitrate hydrate with TMHD in a methanol solution.
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.
Industrial Production: While Y(TMHD)₃ is not produced on an industrial scale, it serves as a precursor for thin film deposition methods.
Chemical Reactions Analysis
Reactivity: Y(TMHD)₃ is stable and unreactive under normal conditions.
Common Reagents and Conditions: It does not readily undergo reactions, but it can serve as a catalyst in certain processes.
Major Products: Y(TMHD)₃ itself is not a product of specific reactions; rather, it facilitates the formation of yttria (Y₂O₃) thin films.
Scientific Research Applications
Thin Films: Y(TMHD)₃ is a precursor for yttria thin films, which have applications as electronic insulators, coatings, and superconducting materials.
Catalysis: It can act as a catalyst in various chemical reactions.
Materials Science: Researchers study its properties for potential use in advanced materials.
Mechanism of Action
- Y(TMHD)₃’s mechanism of action lies primarily in its role as a precursor. When deposited as a thin film, yttria exhibits excellent thermal stability and electrical insulation properties.
Comparison with Similar Compounds
Similar Compounds: Other metal β-diketonate complexes, such as lanthanides with TMHD ligands, share similarities.
Uniqueness: Y(TMHD)₃ stands out due to yttrium’s specific properties and its application in thin film technology.
Properties
Molecular Formula |
C33H60O6Y |
|---|---|
Molecular Weight |
641.7 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;yttrium |
InChI |
InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI Key |
IAYLRLKRHZVTOP-LWTKGLMZSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Y] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)


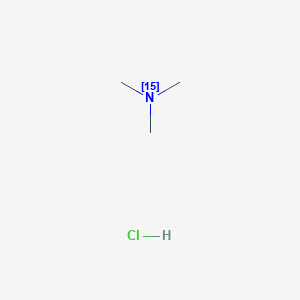
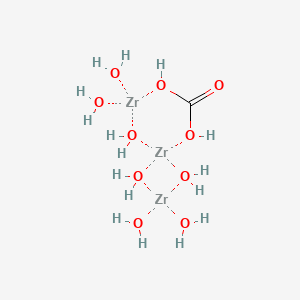
![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)


